

# A Comparative Analysis of Ciclesonide and Budesonide in the Management of Persistent Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Ciclesonide-d7 |           |  |  |  |
| Cat. No.:            | B565120        | Get Quote |  |  |  |

An Evidence-Based Guide for Researchers and Drug Development Professionals

In the landscape of inhaled corticosteroids (ICS) for the treatment of persistent asthma, budesonide has long been a cornerstone therapy. The introduction of ciclesonide, a newer generation ICS, has prompted comparative evaluations to delineate its therapeutic standing. This guide provides a comprehensive comparison of the efficacy, safety, and mechanistic profiles of ciclesonide and budesonide, supported by data from key clinical trials.

#### **Mechanism of Action: A Tale of Two Corticosteroids**

Both ciclesonide and budesonide exert their anti-inflammatory effects through the classic corticosteroid pathway. They are agonists of the glucocorticoid receptor (GR), which, upon activation, translocates to the nucleus to modulate the expression of genes involved in the inflammatory cascade.[1][2][3] This process ultimately leads to a reduction in airway inflammation, decreased bronchial hyperresponsiveness, and suppression of inflammatory cells like eosinophils, T-lymphocytes, and mast cells.[1][3]

A key distinction lies in their activation. Budesonide is administered in its active form. Ciclesonide, conversely, is a prodrug that is inhaled in an inactive state. It is converted by endogenous esterases within the lungs to its active metabolite, des-ciclesonide (des-CIC), which possesses a high affinity for the glucocorticoid receptor. This on-site activation is



designed to maximize local anti-inflammatory activity in the airways while minimizing systemic exposure.



Click to download full resolution via product page

Figure 1: Glucocorticoid signaling pathway for Ciclesonide and Budesonide.

### **Comparative Clinical Efficacy**

Multiple randomized controlled trials have compared the efficacy of ciclesonide and budesonide in both adult and pediatric populations with persistent asthma. The primary endpoints in these studies typically include changes in pulmonary function tests, such as Forced Expiratory Volume in 1 second (FEV1), alongside assessments of asthma symptoms and the need for rescue medication.

Overall, studies indicate that once-daily ciclesonide is at least as effective as twice-daily or once-daily budesonide in maintaining or improving lung function and controlling asthma symptoms. Some studies have even suggested superiority for ciclesonide in certain parameters. For instance, one study found that once-daily ciclesonide was more effective than once-daily budesonide at improving FEV1, Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF). Another trial noted that while asthma symptom scores were comparable, the median percentage of symptom-free days was significantly higher for patients receiving ciclesonide.

In pediatric patients (ages 6-11), ciclesonide 160  $\mu$ g once daily was shown to be non-inferior to budesonide 400  $\mu$ g once daily in improving FEV1 and other asthma control markers.



# **Quantitative Efficacy Data Summary**



| Study<br>Population     | Ciclesonide<br>Dose | Budesonide<br>Dose | Primary<br>Endpoint<br>(FEV1)                                          | Key<br>Secondary Refe<br>Outcomes                                                                           | rence |
|-------------------------|---------------------|--------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-------|
| Adults                  | 160 μg QD           | 200 μg BID         | Comparable maintenance of FEV1 from baseline.                          | Comparable asthma symptom scores and rescue medication use.                                                 |       |
| Adults                  | 320 μg QD           | 320 μg QD          | Ciclesonide<br>was non-<br>inferior and<br>numerically<br>superior.    | Ciclesonide was statistically superior for FVC (p=0.010); higher percentage of symptom-free days (p=0.017). |       |
| Adults                  | 320 μg QD           | 400 μg QD          | Increase in FEV1 was significantly greater with ciclesonide (p=0.019). | Significantly greater increases in FVC and PEF with ciclesonide; earlier onset of action.                   |       |
| Children (6-<br>11 yrs) | 160 μg QD           | 400 μg QD          | Ciclesonide<br>demonstrated<br>non-inferiority<br>to<br>budesonide.    | Similar improvement s in asthma symptoms, morning PEF,                                                      |       |



and quality of life.

# **Experimental Protocols**

The methodologies employed in these comparative trials are crucial for interpreting the results. Below are detailed protocols from two key studies.

# Protocol 1: Adults with Persistent Asthma (Boulet et al., 2006)

- Objective: To compare the efficacy and safety of once-daily ciclesonide with once-daily budesonide in adults with persistent asthma.
- Study Design: A randomized, double-blind, parallel-group, multicenter study conducted over 12 weeks.
- Patient Population: 359 patients requiring 320-640 μg of budesonide or equivalent daily.
- Treatment Protocol:
  - Baseline: 2-week period on usual medication.
  - $\circ$  Pre-treatment: 2 to 4-week run-in period with high-dose budesonide (1280  $\mu$  g/day ) to establish responsiveness.
  - Randomization: Eligible patients were randomized to receive either ciclesonide 320 μg
     once daily (via HFA-MDI) or budesonide 320 μg once daily in the morning for 12 weeks.

#### Endpoints:

- Primary: Change in pre-dose FEV1 from baseline to the end of the 12-week treatment period.
- Secondary: Change in FVC, asthma symptom scores, percentage of symptom-free days, and rescue medication use.



• Safety Assessment: Monitoring of adverse events throughout the study.



Click to download full resolution via product page



Figure 2: Workflow of a comparative clinical trial in adults.

#### Protocol 2: Children with Asthma (Pedersen et al., 2007)

- Objective: To compare the efficacy, safety, and quality of life effects of ciclesonide versus budesonide in children with asthma.
- Study Design: A randomized, double-blind, parallel-group study conducted over 12 weeks.
- Patient Population: 621 children aged 6-11 years with a diagnosis of asthma.
- Treatment Protocol: Patients were randomized to receive either ciclesonide 160 μg once daily (via HFA-MDI with spacer) or budesonide 400 μg once daily (via Turbohaler), both administered in the evening.
- Endpoints:
  - Primary: Change in FEV1 from baseline.
  - Secondary: Changes in daily peak expiratory flow (PEF), asthma symptom scores, rescue medication use, quality of life questionnaires, body height, and 24-hour urinary cortisol levels.
- Safety Assessment: Monitoring of adverse events, stadiometry for height, and urinary cortisol for HPA-axis function.

# Safety and Tolerability Profile

Both ciclesonide and budesonide are generally well-tolerated. The incidence of adverse events in comparative studies was typically low and not significantly different between treatment groups.

A potential advantage of ciclesonide's lung-activated design is a more favorable safety profile, particularly concerning systemic and local side effects.

 Systemic Effects (HPA-Axis Suppression): Several studies have assessed the impact on the hypothalamic-pituitary-adrenal (HPA) axis by measuring 24-hour urinary cortisol excretion. In a study of children, budesonide treatment led to a statistically significant decrease in urinary



cortisol levels, while ciclesonide did not, indicating a lower potential for systemic side effects with ciclesonide. Similarly, in an adult study, budesonide significantly reduced urinary cortisol from baseline, whereas ciclesonide did not show a significant change.

Local Effects: Due to its activation within the lung, ciclesonide results in lower deposition of
active steroid in the oropharynx compared to budesonide. This may lead to a lower incidence
of local side effects such as oral candidiasis (thrush) and hoarseness.

<u>Adverse Events Summary</u>

| Study                                  | Ciclesonide<br>Group                                                            | Budesonide<br>Group                                                                       | Key Safety<br>Findings                                                                | Reference |
|----------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-----------|
| Adults (Postma<br>et al., 2007)        | AE prevalence similar to budesonide. No significant change in urinary cortisol. | AE prevalence similar to ciclesonide. Significant reduction in urinary cortisol (p<0.05). | Ciclesonide was not associated with significant urinary cortisol suppression.         |           |
| Children<br>(Pedersen et al.,<br>2007) | Well tolerated. Significantly less reduction in body height (p=0.003).          | Well tolerated. Significant suppression of 24-h urinary cortisol (p<0.001).               | Ciclesonide showed a superior safety profile regarding growth and HPA- axis function. | _         |
| Adults (Boulet et al., 2006)           | Frequency of adverse events was low.                                            | Frequency of adverse events was low.                                                      | Both treatments<br>were well<br>tolerated.                                            |           |

#### Conclusion

The available evidence from randomized controlled trials indicates that once-daily ciclesonide is a potent and effective treatment for persistent asthma, demonstrating efficacy that is at least comparable, and in some measures superior, to that of budesonide. The primary distinguishing feature of ciclesonide is its favorable safety profile, attributed to its on-site activation in the lungs. This leads to a demonstrably lower impact on HPA-axis function and potentially less



effect on growth in children compared to budesonide. For researchers and drug development professionals, ciclesonide represents a successful application of prodrug technology to enhance the therapeutic index of inhaled corticosteroids, offering a valuable alternative in the management of asthma with an improved balance of efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Budesonide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Analysis of Ciclesonide and Budesonide in the Management of Persistent Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565120#comparison-of-ciclesonide-and-budesonide-efficacy-in-asthma-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com